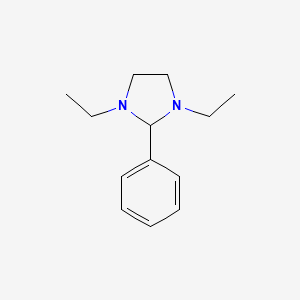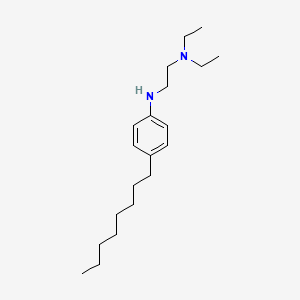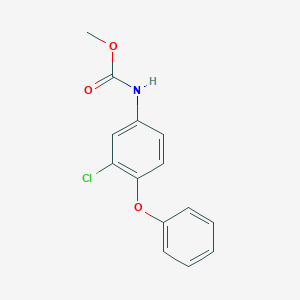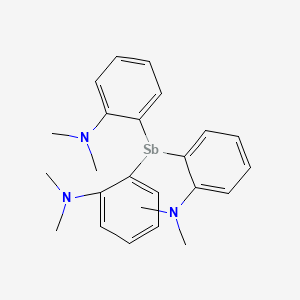
2,2',2''-Stibanetriyltris(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) is a chemical compound that features a central antimony atom bonded to three N,N-dimethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) typically involves the reaction of antimony trichloride with N,N-dimethylaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3(C6H5N(CH3)2)→Sb(C6H4N(CH3)2)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or elemental antimony.
Substitution: The N,N-dimethylaniline groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organoantimony compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of antimony-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) exerts its effects involves its ability to coordinate with other molecules through its antimony center. The N,N-dimethylaniline groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other species. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler compound with similar functional groups but without the central antimony atom.
Triarylstibines: Compounds with a central antimony atom bonded to three aryl groups, similar in structure but with different substituents.
Uniqueness
2,2’,2’'-Stibanetriyltris(N,N-dimethylaniline) is unique due to the presence of both antimony and N,N-dimethylaniline groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
79189-45-0 |
|---|---|
Molecular Formula |
C24H30N3Sb |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-bis[2-(dimethylamino)phenyl]stibanyl-N,N-dimethylaniline |
InChI |
InChI=1S/3C8H10N.Sb/c3*1-9(2)8-6-4-3-5-7-8;/h3*3-6H,1-2H3; |
InChI Key |
NUBMHHHZOPZEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1[Sb](C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



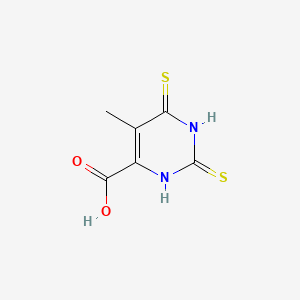

![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
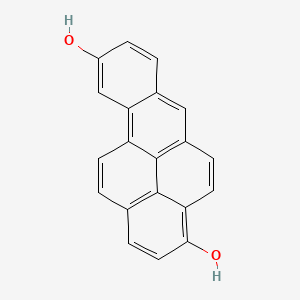
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
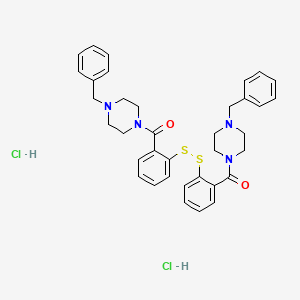
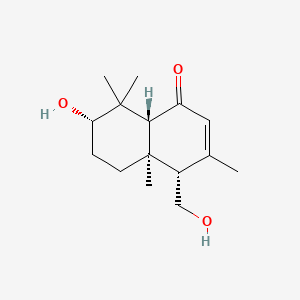
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)

